Lipiferolide

Description

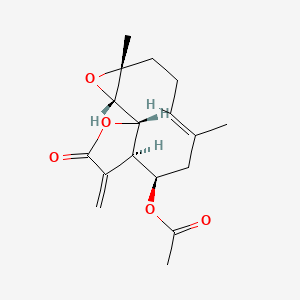

Structure

3D Structure

Properties

Molecular Formula |

C17H22O5 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(1S,2S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15+,17-/m1/s1 |

InChI Key |

ODYJJNFWFYUXSS-SOZNHUOKSA-N |

SMILES |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |

Isomeric SMILES |

C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |

Synonyms |

lipiferolide |

Origin of Product |

United States |

Foundational & Exploratory

Lipiferolide sesquiterpene lactone structure and properties

An In-Depth Technical Guide to Lipiferolide: A Sesquiterpene Lactone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipiferolide, a naturally occurring germacranolide sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated primarily from the leaves of the tulip tree (Liriodendron tulipifera), this complex natural product exhibits promising cytotoxic, anti-inflammatory, and antiplasmodial properties. This technical guide provides a comprehensive overview of the current knowledge on Lipiferolide, focusing on its structure, physicochemical properties, isolation, and biological activities, with a particular emphasis on its potential as a lead compound in drug discovery and development.

Introduction: The Emergence of Lipiferolide

Sesquiterpene lactones are a large and structurally diverse class of secondary metabolites found predominantly in plants, particularly in the Asteraceae family. However, their occurrence in other plant families, such as the Magnoliaceae, has led to the discovery of unique structures with significant bioactivities. Lipiferolide, isolated from Liriodendron tulipifera, is a prime example of such a compound.[1][2] Its complex chemical architecture and array of biological effects make it a compelling subject for further investigation in medicinal chemistry and pharmacology. This guide aims to consolidate the available technical information on Lipiferolide, providing a foundation for researchers and drug development professionals interested in exploring its therapeutic potential.

Chemical Structure and Physicochemical Properties

Molecular Structure

Lipiferolide is classified as a germacranolide, a subclass of sesquiterpene lactones characterized by a 10-membered carbocyclic ring. Its chemical formula is C₁₇H₂₂O₅, with a molecular weight of 306.36 g/mol .[3][4] The IUPAC name for Lipiferolide is [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate.[4]

The core structure features a cyclodeca-1,5-diene ring fused to a γ-lactone. Key structural features include an α-methylene-γ-lactone moiety, which is a common reactive site in many biologically active sesquiterpene lactones, and an acetate group. The stereochemistry of Lipiferolide is crucial for its biological activity.

Caption: 2D chemical structure of Lipiferolide.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Lipiferolide are limited in publicly available literature. However, some properties can be inferred from its structure and information from chemical suppliers.

| Property | Value/Information | Source |

| Molecular Formula | C₁₇H₂₂O₅ | [4] |

| Molecular Weight | 306.36 g/mol | [3] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low water solubility is expected for germacranolides. | [2][5] |

| Melting Point | Not reported in available literature. | |

| Stability | Sesquiterpene lactones can be sensitive to heat, light, and pH changes. The lactone ring can be susceptible to hydrolysis under basic conditions. |

Isolation and Synthesis

Isolation from Natural Sources

Lipiferolide is naturally found in the leaves of the tulip tree, Liriodendron tulipifera.[1] The isolation process typically involves a bioassay-guided fractionation of the plant extract. A general protocol is outlined below.

Experimental Protocol: Bioassay-Guided Isolation of Lipiferolide

-

Extraction: Air-dried and powdered leaves of Liriodendron tulipifera are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Silica Gel Chromatography: The biologically active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/acetone or dichloromethane/methanol) to yield several sub-fractions.

-

Sephadex LH-20 Chromatography: Active sub-fractions are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) to yield pure Lipiferolide.

Caption: General workflow for the isolation of Lipiferolide.

Total Synthesis

As of the date of this guide, a total synthesis of Lipiferolide has not been reported in the peer-reviewed literature. The synthesis of germacranolide sesquiterpene lactones is a challenging endeavor due to the stereochemical complexity and the need to control the conformation of the flexible 10-membered ring.[5][6] General strategies for the synthesis of the germacranolide skeleton often involve macrocyclization as a key step.

Spectroscopic Characterization

Detailed spectroscopic data for Lipiferolide are not widely available in public databases. However, the structural elucidation of Lipiferolide was based on comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum of a germacranolide like Lipiferolide would be expected to show characteristic signals for olefinic protons on the 10-membered ring, protons of the α-methylene group of the lactone, protons adjacent to the acetate group, and methyl group singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the lactone and acetate groups, olefinic carbons, and other carbons of the sesquiterpene skeleton.

-

IR Spectroscopy: The infrared spectrum would be expected to show strong absorption bands for the carbonyl groups of the γ-lactone and the ester, as well as C=C stretching vibrations.

-

Mass Spectrometry: HRESI-MS would provide the accurate mass of the molecule, allowing for the determination of its elemental composition.

Biological Activities and Mechanism of Action

Lipiferolide has demonstrated a range of biological activities, highlighting its potential for therapeutic applications.

Cytotoxic and Antitumor Activity

Lipiferolide has been shown to possess tumor cell growth inhibitory activities.[7] One of the proposed mechanisms for its anticancer effect is the inhibition of farnesyl protein transferase (FPTase).[7][8]

Mechanism of Action: FPTase Inhibition

Farnesyl protein transferase is a crucial enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases.[9] Ras proteins are key regulators of cell growth, differentiation, and survival, and mutations in Ras genes are found in a significant percentage of human cancers. Farnesylation is essential for the proper localization and function of Ras proteins at the cell membrane. By inhibiting FPTase, Lipiferolide can disrupt Ras signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The α-methylene-γ-lactone moiety of many sesquiterpene lactones is known to be a reactive Michael acceptor, which can covalently bind to nucleophilic residues, such as cysteine, in the active site of enzymes like FPTase.[10]

Caption: Proposed mechanism of Lipiferolide's antitumor activity.

Anti-inflammatory Activity

Germacranolide sesquiterpene lactones are well-documented for their anti-inflammatory properties.[11][12] A primary mechanism underlying this activity is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][13]

Mechanism of Action: NF-κB Inhibition

NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpene lactones, likely through the reactivity of their α-methylene-γ-lactone group, can directly alkylate and inhibit components of the NF-κB signaling pathway, such as the IKK complex or NF-κB subunits themselves, thereby preventing NF-κB activation and downstream inflammatory responses.[7][14]

Caption: Postulated anti-inflammatory mechanism of Lipiferolide.

Antiplasmodial Activity

Lipiferolide has demonstrated potent activity against the malaria parasite, Plasmodium falciparum, with a reported IC₅₀ value of 1.8 µg/mL.[8][15] This activity supports the traditional use of Liriodendron tulipifera in the treatment of malaria. The exact mechanism of its antiplasmodial action has not been fully elucidated but may involve the alkylation of essential parasite proteins.

Future Perspectives and Conclusion

Lipiferolide stands out as a promising natural product with a compelling profile of biological activities. Its potent cytotoxic, anti-inflammatory, and antiplasmodial effects warrant further investigation to fully understand its therapeutic potential. Key areas for future research include:

-

Total Synthesis: The development of a total synthesis for Lipiferolide would be a significant milestone, enabling the production of larger quantities for extensive biological evaluation and the synthesis of novel analogs with improved potency and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies are needed to precisely define the molecular targets of Lipiferolide and to elucidate the signaling pathways it modulates in different disease contexts.

-

In Vivo Efficacy: Preclinical studies in animal models of cancer and inflammatory diseases are essential to validate the in vitro findings and to assess the in vivo efficacy and safety of Lipiferolide.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of Lipiferolide derivatives would provide valuable insights into the structural features required for its various biological activities.

References

-

Moon, M. K., et al. (2007). Farnesyl protein transferase and tumor cell growth inhibitory activities of lipiferolide isolated from Liriodendron tulipifera. Archives of Pharmacal Research, 30(3), 299–302. [Link]

-

Grokipedia. (n.d.). Germacranolide. Retrieved from [Link]

-

Semantic Scholar. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. [Link]

-

ResearchGate. (2025). Pharmacological insight into the anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R.Br. ex Cass. [Link]

-

CORE. (n.d.). 10. Sesquiterpene lactones: Structural diversity and their biological activities. Retrieved from [Link]

-

PubMed. (2010). Semisynthesis of alpha-methyl-gamma-lactones and in vitro evaluation of their activity on protein farnesyltransferase. [Link]

-

ACS Publications. (n.d.). Synthesis of four sesquiterpenoid lactone skeletons germacranolide, elemanolide, cadinanolide, and guaianolide, from a single photoadduct. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PMC. (n.d.). Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities. Retrieved from [Link]

-

PubChem. (n.d.). [(1S,2R,4R,7Z,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate. Retrieved from [Link]

-

PubChem. (n.d.). Lipiferolide. Retrieved from [Link]

-

PubMed. (2006). Lipid posttranslational modifications. Farnesyl transferase inhibitors. [Link]

-

PMC. (n.d.). Mass Spectrometry Imaging and Structural Analysis of Lipids Directly on Tissue Specimens by Using a Spiral Orbit Type Tandem Time-of-Flight Mass Spectrometer, SpiralTOF-TOF. Retrieved from [Link]

-

Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts ( 1 H and 13 C NMR) of loliolide and epi-loliolide. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

PMC. (2019). Phytochemical Screening and Evaluation of Cytotoxic Activity of Calotropis gigantea Leaf Extract on MCF7, HeLa, and A549 Cancer Cell Lines. [Link]

-

PubMed. (2004). Investigation of the effect of the farnesyl protein transferase inhibitor R115777 on isoprenylation and intracellular signalling by the prostacyclin receptor. [Link]

-

ResearchGate. (n.d.). (a) MS–MS mass spectrum of the products obtained from m /z 379.4. (b)... Retrieved from [Link]

-

PubChem. (n.d.). 4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one. Retrieved from [Link]

-

MDPI. (2022). Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies. [Link]

-

PMC. (n.d.). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Mass Spectrometry Analysis Tools. Retrieved from [Link]

-

arkat usa. (n.d.). An efficient total synthesis of vilanterol: an inhaled drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of anti-inflammatory agents on NF-kB induction in vitro. The... Retrieved from [Link]

-

PubMed. (n.d.). Identification of novel farnesyl protein transferase inhibitors using three-dimensional database searching methods. Retrieved from [Link]

-

Unknown. (n.d.). Outline. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry of Lipids and Glycoconjugates. Retrieved from [Link]

-

PMC. (n.d.). Protein Farnesyltransferase Catalyzed Isoprenoid Transfer To Peptide Depends On Lipid Size and Shape, not Hydrophobicity. Retrieved from [Link]

-

PubMed. (n.d.). Flavopiridol: a cytotoxic flavone that induces cell death in noncycling A549 human lung carcinoma cells. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 41059-80-7 | Chemical Name : Lipiferolide. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Retrieved from [Link]

-

MDPI. (2022). In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

PMC. (n.d.). Sub-wavelength infrared imaging of lipids. Retrieved from [Link]

-

bioRxiv. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. [Link]

-

Avicenna Journal of Medical Biochemistry. (2021). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolid. [Link]

-

Frontiers. (2025). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. [Link]

-

Molecular Vista. (n.d.). Understanding PiF-IR Spectra. Retrieved from [Link]

-

GCRIS. (2023). Antiproliferative and Apoptotic Effects of Olive Leaf Extract Microcapsules on MCF-7 and A549 Cancer Cells. [Link]

Sources

- 1. germacranolide, NF0466 [thegoodscentscompany.com]

- 2. Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Lipiferolide | C17H22O5 | CID 5281478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. "The Structure Elucidation of Germacranolide Sesquiterpene Lactones of " by Errol Joseph Olivier [repository.lsu.edu]

- 7. Farnesyl protein transferase and tumor cell growth inhibitory activities of lipiferolide isolated from Liriodendron tulipifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lipid posttranslational modifications. Farnesyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Lipiferolide vs. Laurenobiolide: Structural & Functional Analysis

This comprehensive technical guide compares Lipiferolide and Laurenobiolide , two bioactive sesquiterpene lactones with distinct structural features and pharmacological profiles.

Executive Summary

Lipiferolide and Laurenobiolide are germacranolide-type sesquiterpene lactones derived from the Asteraceae and Magnoliaceae/Lauraceae families. While they share a common biosynthetic origin (the germacrane skeleton) and the highly reactive

-

Laurenobiolide is a germacradienolide , characterized by a macrocyclic ring containing two double bonds. It is a potent antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

-

Lipiferolide is an epoxy-germacranolide , featuring an epoxide ring (oxirane) in place of one of the double bonds. This structural modification alters its electrophilicity and lipophilicity, shifting its activity profile toward cytotoxicity and allelopathy.

Chemical Structure Comparison

The fundamental difference lies in the functionalization of the 10-membered carbocyclic ring. Both compounds possess an acetoxy (acetate) side chain, but the macrocycle's saturation differs.

Comparative Data Table

| Feature | Laurenobiolide | Lipiferolide |

| CAS Registry Number | 35001-25-3 | 41059-80-7 |

| Molecular Formula | ||

| Molecular Weight | 290.36 g/mol | 306.35 g/mol |

| Skeleton Class | Germacranolide (Germacradienolide) | Germacranolide (Epoxy-germacranolide) |

| Key Functional Groups | [1][2] • | • |

| Primary Source | Laurus nobilis (Bay Laurel) | Liriodendron tulipifera (Tulip Tree) |

| Stereochemistry | (1(10)E, 4E)-germacradienolide | (1(10)E)-4,5-epoxy-germacranolide |

Structural Mechanics & Reactivity

The

-Methylene-

-Lactone Moiety

Both compounds contain this critical pharmacophore. The exocyclic methylene group conjugated to the lactone carbonyl acts as a potent Michael acceptor .

-

Mechanism: It undergoes nucleophilic attack by sulfhydryl (thiol) groups of cysteine residues in proteins (e.g., NF-

B p65 subunit, enzymes like farnesyl transferase). -

Reactivity: This moiety is responsible for the baseline cytotoxicity and anti-inflammatory activity of both compounds.

The Epoxide Differential (Lipiferolide)

Lipiferolide contains an epoxide ring at the C4-C5 position (in place of the double bond found in Laurenobiolide).

-

Electronic Effect: The epoxide introduces a second electrophilic site. While less reactive than the lactone Michael acceptor, it can undergo ring-opening by nucleophiles under specific conditions, potentially cross-linking proteins or DNA.

-

Conformational Effect: The epoxide ring is rigid, locking the flexible 10-membered germacrane ring into a specific conformation. This conformational restriction affects binding affinity to protein targets compared to the more flexible diene system of Laurenobiolide.

Biological Activity & Mechanism of Action[4][5][6][7][8]

Laurenobiolide: The Antimicrobial Specialist

Laurenobiolide exhibits significant specificity against Gram-positive bacteria.

-

Target: Methicillin-Resistant Staphylococcus aureus (MRSA).[6]

-

Mechanism: Research indicates that the specific conformation of Laurenobiolide allows it to disrupt bacterial biofilm formation and membrane integrity. The absence of the epoxide may prevent non-specific binding, allowing it to reach bacterial targets more effectively than its epoxidized counterparts.

-

Potency: It has demonstrated an MIC (Minimum Inhibitory Concentration) as low as 7.8

g/mL against MRSA strains, significantly more potent than Costunolide.[6]

Lipiferolide: The Cytotoxic Allelochemical

Lipiferolide is primarily known for its role in plant defense (allelopathy) and cytotoxicity against mammalian cells.

-

Target: Farnesyl Protein Transferase (FPTase) and general cellular thiols.

-

Mechanism: The combination of the Michael acceptor and the epoxide allows for multi-site alkylation. This leads to the inhibition of cell proliferation (cytotoxicity) in tumor cell lines (e.g., KB cells).

-

Ecological Role: In Liriodendron tulipifera, Lipiferolide acts as a feeding deterrent and germination inhibitor for competing plants.

Visualization: Structural Logic & SAR

The following diagram illustrates the structural relationship and the divergence in biological activity based on the C4-C5 functionalization.

Caption: Divergent synthesis and activity profiles of Laurenobiolide (diene) and Lipiferolide (epoxide) from the germacrane skeleton.[1]

Experimental Protocols

Isolation & Purification (General Workflow)

To distinguish these compounds from crude extracts (Laurus nobilis or Liriodendron tulipifera), the following protocol is standard.

-

Extraction: Macerate air-dried leaves (100g) in MeOH (500mL) for 48h at room temperature. Filter and concentrate in vacuo.

-

Partitioning: Suspend residue in

and partition sequentially with Hexane (remove lipids) and -

Chromatography: Subject the

fraction to Silica Gel Column Chromatography.-

Gradient: Elute with Hexane:EtOAc (9:1

7:3). -

Laurenobiolide Elution: Typically elutes in less polar fractions (due to lack of epoxide oxygen).

-

Lipiferolide Elution: Elutes in slightly more polar fractions (due to epoxide polarity).

-

-

Identification (TLC): Visualize using Vanillin-Sulfuric acid reagent. Both appear as dark purple/blue spots upon heating, but Lipiferolide will have a lower

value than Laurenobiolide in Hexane:EtOAc (7:3).

Spectroscopic Differentiation (NMR)

-

-NMR (500 MHz,

-

Laurenobiolide: Look for two olefinic signals corresponding to the macrocyclic protons (C1-H and C5-H).

-

Lipiferolide: Look for one olefinic signal (C1-H) and a characteristic epoxide proton signal (typically

2.8–3.2 ppm) at C5.

-

-

-NMR:

-

Laurenobiolide: Shows four olefinic carbons for the macrocycle (plus the exocyclic methylene).

-

Lipiferolide: Shows two olefinic carbons for the macrocycle and two oxygenated methine/quaternary carbons (approx.

60–65 ppm) corresponding to the epoxide.

-

References

-

Doskotch, R. W., et al. "Lipiferolide, a cytotoxic germacranolide, and

-liriodenolide, two new sesquiterpene lactones from Liriodendron tulipifera."[2] Journal of the Chemical Society, Chemical Communications, 1972.[2] -

Tada, H., & Takeda, K. "Structure of the sesquiterpene lactone laurenobiolide."[2] Chemical Communications, 1971.[2]

-

Hutsell, S. Q., et al. "Screening the PRISM Library against Staphylococcus aureus Reveals a Sesquiterpene Lactone from Liriodendron tulipifera with Inhibitory Activity." ACS Omega, 2022.

-

PubChem. "Lipiferolide (Compound Summary)." National Library of Medicine.

-

PubChem. "Laurenobiolide (Compound Summary)." National Library of Medicine.

Sources

Beyond the Tulip Tree: A Technical Guide to Non-Liriodendron Sources of Lipiferolide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of natural sources of the sesquiterpene lactone Lipiferolide, extending beyond the commonly known Liriodendron species. As interest in the therapeutic potential of Lipiferolide grows, identifying diverse and sustainable sources is paramount for future research and development. This document details alternative plant sources, methodologies for extraction and isolation, and insights into the compound's biosynthesis and biological activities.

Expanding the Botanical Horizon for Lipiferolide

Initially identified in Liriodendron tulipifera, recent phytochemical investigations have revealed the presence of Lipiferolide in other plant families, significantly broadening the scope for its sourcing.

The Magnoliaceae Family: A Rich Reservoir

Lipiferolide has been successfully isolated from several species within the Magnoliaceae family, indicating a wider distribution than previously understood. These include:

-

Liriodendron chinensis : A close relative of the tulip tree, this species also harbors Lipiferolide, making it a predictable alternative source.[1]

-

Magnolia sirindhorniae : This species has been confirmed to contain Lipiferolide along with other sesquiterpene lactones.[2]

-

Michelia yunnanensis and Michelia fuscata : These species are also reported to produce Lipiferolide, further establishing the Magnoliaceae family as a key resource.[1]

A Foray into the Asteraceae Family

The discovery of Lipiferolide in the Asteraceae family marks a significant leap in understanding its natural distribution.

-

Vicoa pentanema : This species is a confirmed non-Magnoliaceae source of Lipiferolide, opening up a new avenue for its procurement.[1] The presence of Lipiferolide in this family, known for its vast array of sesquiterpene lactones, suggests that other members of Asteraceae could also be potential sources.[3][4]

Table 1: Confirmed Non-Liriodendron Sources of Lipiferolide

| Family | Species |

| Magnoliaceae | Liriodendron chinensis |

| Magnolia sirindhorniae | |

| Michelia yunnanensis | |

| Michelia fuscata | |

| Asteraceae | Vicoa pentanema |

Extraction and Isolation Protocols: A Practical Guide

The isolation of Lipiferolide from plant material generally follows established protocols for sesquiterpene lactones, which are lipophilic compounds.[5] The following provides a generalized yet detailed workflow applicable to the alternative sources, with the understanding that optimization is crucial for each specific plant matrix.

General Extraction and Fractionation Workflow

This workflow is designed to efficiently extract and partition sesquiterpene lactones from plant tissues.

Diagram 1: General Extraction and Fractionation Workflow

Caption: A generalized workflow for the initial extraction and fractionation of Lipiferolide from plant material.

Step-by-Step Methodology:

-

Plant Material Preparation: Air-dry the leaves or other relevant plant parts and grind them into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: Macerate or percolate the powdered plant material with a suitable organic solvent. Dichloromethane or ethyl acetate are commonly used for their effectiveness in extracting sesquiterpene lactones.[4] Methanol can also be employed, followed by partitioning.

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: Dissolve the crude extract in a biphasic solvent system (e.g., methanol/water and hexane) to separate highly lipophilic compounds (like chlorophylls and waxes) from the more polar sesquiterpene lactones. The fraction containing Lipiferolide will typically partition into the more polar layer (methanol/water). This fraction can then be further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to further concentrate the sesquiterpene lactones.

Chromatographic Purification

Following initial extraction and fractionation, chromatographic techniques are essential for the isolation of pure Lipiferolide.

Diagram 2: Chromatographic Purification Workflow

Caption: A typical chromatographic workflow for the purification of Lipiferolide.

Step-by-Step Methodology:

-

Silica Gel Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Monitoring: Monitor the collected fractions by Thin-Layer Chromatography (TLC), visualizing the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling of Fractions: Combine the fractions that show a spot corresponding to the Rf value of Lipiferolide.

-

Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase of methanol/water or acetonitrile/water is typically effective. The purity of the isolated Lipiferolide should be confirmed by analytical HPLC.

Biosynthesis of Lipiferolide: A Glimpse into its Formation

The biosynthesis of sesquiterpene lactones, including Lipiferolide, originates from the mevalonate (MVA) pathway.[6] This pathway provides the fundamental building block, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Diagram 3: Simplified Biosynthetic Pathway to Germacranolides

Caption: A simplified overview of the biosynthetic route leading to germacranolide sesquiterpene lactones.

The biosynthesis proceeds as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP/DMAPP are condensed to form the 15-carbon precursor, farnesyl pyrophosphate.

-

Cyclization: FPP undergoes cyclization, catalyzed by a sesquiterpene synthase, to form a germacrene A intermediate.

-

Oxidation and Lactonization: A series of oxidative reactions, often mediated by cytochrome P450 enzymes, and subsequent lactonization lead to the formation of a germacranolide skeleton, such as that of costunolide.[6]

-

Tailoring Reactions: It is hypothesized that Lipiferolide is biosynthesized from a germacranolide precursor like costunolide through further enzymatic modifications, such as hydroxylation and epoxidation. The exact enzymes responsible for these final steps in Lipiferolide biosynthesis are yet to be fully elucidated.

Biological Activities and Potential Mechanisms of Action

Lipiferolide, as a germacranolide sesquiterpene lactone, exhibits a range of biological activities, with its cytotoxic and antiplasmodial properties being of particular interest to the scientific community.

Cytotoxic Activity

The cytotoxicity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety.[7] This functional group can act as a Michael acceptor, allowing it to react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[8] This alkylation of key cellular proteins can disrupt their function and lead to cell death.

Potential Mechanisms of Cytotoxicity:

-

Induction of Apoptosis: Germacrane-type sesquiterpene lactones have been shown to induce apoptosis in cancer cells.[2][9] This can occur through the activation of caspase cascades and the disruption of mitochondrial function.

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation.[2][9]

-

Inhibition of NF-κB Signaling: Several sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a key regulator of inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis and reduce the expression of pro-inflammatory genes. It is plausible that Lipiferolide may also exert its effects through this pathway.

Antiplasmodial Activity

The antiplasmodial activity of sesquiterpene lactones against the malaria parasite, Plasmodium falciparum, is also well-documented.[10][11] The mechanism is thought to be similar to their cytotoxic effects, involving the alkylation of parasitic proteins that are essential for survival and replication. The α-methylene-γ-lactone group is again considered crucial for this activity.

Future Perspectives and Research Directions

The identification of non-Liriodendron sources of Lipiferolide opens up new avenues for research and development. Key areas for future investigation include:

-

Screening of Related Species: A systematic screening of other species within the Magnoliaceae and Asteraceae families could lead to the discovery of new, high-yielding sources of Lipiferolide.

-

Quantitative Analysis: There is a pressing need for quantitative studies to determine the yield of Lipiferolide from these alternative sources and compare it with that from Liriodendron species. This will be crucial for assessing their commercial viability.

-

Elucidation of Biosynthetic Pathway: Further research is required to fully elucidate the specific enzymatic steps involved in the biosynthesis of Lipiferolide. This knowledge could pave the way for metabolic engineering approaches to enhance its production in plants or microbial hosts.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by Lipiferolide are essential to fully understand its therapeutic potential and to guide the development of new drugs.

This guide serves as a foundational resource for researchers seeking to explore the expanded natural sourcing and scientific intricacies of Lipiferolide. As the body of knowledge on this promising compound continues to grow, so too will the opportunities for its application in medicine and beyond.

References

- Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. (2024). Journal of Experimental Botany.

- Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review. (2021). Agronomy Science.

- Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applic

- Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applications. (n.d.).

- Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review. (2026). PDF.

- Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides. (n.d.). FAO AGRIS.

- Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides. (2020).

- Sesquiterpene lactones: Structural diversity and their biological activities. (n.d.). IR@NEIST.

- Cytotoxic sesquiterpene lactones from Centaurothamnus maximus and Vicoa pentanema. (2003). PubMed.

- Antimalarial Activity of Sesquiterpene Lactones from Vernonia cinerea. (2025).

- Antiplasmodial activities of sesquiterpene lactones from Eupatorium semial

- Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity. (2023). MDPI.

- Cytotoxic sesquiterpene lactones from Centaurothamnus maximus and Vicoa pentanema. (2025).

- Antiplasmodial activity of sesquiterpene lactones and a sucrose ester from Vernonia guineensis Benth. (Asteraceae). (n.d.). PMC.

- Antiplasmodial Activities Of Sesquiterpene Lactones

- Sesquiterpene lactones and other constituents from a cytotoxic extract of Michelia floribunda. (n.d.). PubMed.

- Allelopathic Activity of Leaf Wastes of Liriodendron tulipifera for Sustainable Management. (2024). MDPI.

- CHEMICAL INVESTIGATION OF SECONDARY METABOLITES FROM MAGNOLIA GRANDIFLORA. (2025).

- Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. (2022). MDPI.

- Phytochemical and biological studies on rare and endangered plants endemic to China. Part XLVII.

- Phytochemical and biological studies on rare and endangered plants endemic to China. Part XLVII. Sesquiterpene lactones from the leaves of Michelia opipara and their anti-inflammation effects. (2025).

- The Ethnomedicinal Uses of Magnoliaceae from the Southeastern United States as Leads in Drug Discovery. (n.d.).

- Structurally Diverse Sesquiterpenoids from the Endangered Ornamental Plant Michelia shiluensis. (n.d.).

- Sesquiterpene lactones from Michelia champaca. (n.d.). Connected Papers.

- Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. (n.d.). PMC.

- Isolation and characterization of sesquiterpene lactones from Calea uniflora Less. and their leishmanicidal and trypanocidal activities. (2021). SciELO.

- Lobolide, a diterpene, blockades the NF-κB pathway and p38 and ERK MAPK activity in macrophages in vitro. (2012). PMC.

- A Phytochemical Study of Members of the Genus Magnolia (Magnoliaceae) and Biosynthetic Studies of Secondary Metabolites in Asteraceae Hairy Root Cultures. (n.d.). LSU Scholarly Repository.

- Inhibition of NF- B signaling by fenofibrate, a peroxisome proliferator-activated receptor- ligand, presents. (n.d.). Unknown Source.

- NF-κB. (n.d.). MedchemExpress.com.

- Plant derived inhibitors of NF-κB. (2013).

- Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflamm

- Chemical constituents from the stems of Michelia compressa VAR. lanyuensis. (2025). PDF.

- Phytochemical characterization, ovicidal and larvicidal potential of Pentanema indicum against Spodoptera litura. (n.d.). Unknown Source.

- Antifungal Sesquiterpenoids from Michelia formosana Leaf Essential Oil against Wood-Rotting Fungi. (2022). MDPI.

- RP-HPLC and HPTLC Identification and Quantification of Flavonoids in the Leaves Extract of Bauhinia acuminata Linn. (Caesalpiniaceae). (2021).

- Costunolide and parthenolide from Champi Sirindhorn (Magnolia sirindhorniae) inhibit leukemic cell proliferation in K562 and molt-4 cell lines. (2021). PubMed.

- Determination of Flavonoids in Magnolia officinalis Leaves Based on Response Surface Optimization of Infrared Assisted Extraction Followed by High-Performance Liquid Chromatography (HPLC). (n.d.).

Sources

- 1. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review | Agronomy Science [czasopisma.up.lublin.pl]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. neist.csircentral.net [neist.csircentral.net]

- 9. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. Antiplasmodial activities of sesquiterpene lactones from Eupatorium semialatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and chemical formula of Lipiferolide (C17H22O5)

Introduction

Lipiferolide, a sesquiterpene lactone with the chemical formula C17H22O5, is a naturally occurring compound isolated from the leaves of the tulip tree, Liriodendron tulipifera[1]. This technical guide provides a comprehensive overview of Lipiferolide, focusing on its physicochemical properties, biological activities, and mechanism of action for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Lipiferolide is fundamental for its application in research and drug development.

Chemical Formula and Molecular Weight

The chemical formula of Lipiferolide has been established as C17H22O5[2]. Based on this formula, the molecular weight can be calculated as follows:

-

Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

-

Hydrogen (H): 22 atoms × 1.008 g/mol = 22.176 g/mol

-

Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

Total Molecular Weight = 306.358 g/mol

This calculated molecular weight is consistent with the value of approximately 306.4 g/mol reported in chemical databases[2].

Structural Information and Identifiers

The structural identity of Lipiferolide is defined by its systematic IUPAC name and various chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate | PubChem[2] |

| CAS Number | 41059-80-7 | PubChem[2] |

| InChI | InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15?,17-/m1/s1 | PubChem[2] |

| SMILES | C/C/1=C\CC[C@@]2(C(O2)[C@@H]3OC(=O)C">C@@HC(=C)C(=O)O3)C | PubChem[2] |

Spectroscopic Data (¹H and ¹³C NMR)

The definitive structural elucidation of organic molecules like Lipiferolide relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While the literature confirms the use of magnetic resonance spectroscopy for its characterization, specific, publicly available ¹H and ¹³C NMR spectral data (chemical shifts and coupling constants) for Lipiferolide are not readily found in the surveyed databases[1].

For researchers aiming to verify the identity and purity of Lipiferolide samples, acquiring ¹H and ¹³C NMR spectra is a critical step. Based on the known structure, one would expect to observe characteristic signals corresponding to the various functional groups present in the molecule, including:

-

¹H NMR: Signals for vinyl protons, protons adjacent to oxygen atoms (in the ester and ether functionalities), allylic protons, and methyl protons.

-

¹³C NMR: Resonances for carbonyl carbons (ester and lactone), olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.

Biological Activity and Mechanism of Action

Lipiferolide has garnered scientific interest due to its notable biological activities, primarily as an antitumor and antiplasmodial agent. The core of its mechanism of action lies in its ability to inhibit the enzyme farnesyl protein transferase (FPTase)[1].

Farnesyltransferase (FPTase) Inhibition

Farnesyltransferase is a crucial enzyme that catalyzes the post-translational modification of a variety of cellular proteins by attaching a farnesyl group. This process, known as farnesylation, is vital for the proper localization and function of these proteins, including the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival[3].

Mutations in Ras proteins are frequently implicated in various cancers, leading to their constitutive activation and uncontrolled cell proliferation. By inhibiting FPTase, Lipiferolide prevents the farnesylation of Ras and other target proteins, thereby disrupting their function and impeding the growth of cancer cells[1][3].

Figure 1: Mechanism of Farnesyltransferase (FPTase) Inhibition by Lipiferolide.

Antitumor Activity

The antitumor properties of Lipiferolide are directly linked to its FPTase inhibitory activity. By disrupting the Ras signaling pathway, Lipiferolide has been shown to inhibit the growth of several tumor cell lines[1]. The specific IC50 values for Lipiferolide against various cancer cell lines are important parameters for assessing its potency and require further investigation for a comprehensive understanding of its therapeutic potential.

Antiplasmodial Activity

Lipiferolide has also demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its antiplasmodial activity is notable, with a reported IC50 value of 1.8 μg/mL[3]. While the precise mechanism of its antiplasmodial action is not fully elucidated, it is plausible that the inhibition of FPTase in the parasite plays a role, as farnesylation is a conserved and essential process in eukaryotes.

Experimental Protocols

For researchers investigating the biological activities of Lipiferolide, standardized assays are crucial. The following provides a general protocol for a farnesyltransferase inhibition assay, which can be adapted for screening and characterizing inhibitors like Lipiferolide.

In Vitro Farnesyltransferase (FPTase) Inhibition Assay

This protocol outlines a fluorometric assay for measuring FPTase activity and its inhibition.

Materials:

-

Recombinant FPTase enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

-

Lipiferolide (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~530 nm)

Procedure:

-

Prepare Reagents: Dilute the FPTase enzyme, FPP, and dansylated peptide substrate to their working concentrations in the assay buffer. Prepare a serial dilution of Lipiferolide in DMSO and then in assay buffer.

-

Reaction Setup: In each well of the microplate, add the following in order:

-

Assay buffer

-

Lipiferolide solution (or DMSO for control)

-

FPTase enzyme

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the FPP and dansylated peptide substrate mixture to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity in each well using the microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Lipiferolide compared to the control (DMSO) and determine the IC50 value.

Figure 2: General workflow for an in vitro Farnesyltransferase (FPTase) inhibition assay.

Synthesis and Isolation

Currently, Lipiferolide is primarily obtained through isolation from its natural source, Liriodendron tulipifera[1]. A detailed, multi-step total synthesis of Lipiferolide has not been prominently reported in the scientific literature. The development of a synthetic route would be a significant advancement, enabling the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

Lipiferolide is a promising natural product with well-defined FPTase inhibitory activity, which underpins its potential as an antitumor and antiplasmodial agent. This technical guide has summarized its core chemical and biological properties to facilitate further research.

Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise downstream effects of FPTase inhibition by Lipiferolide in both cancer cells and Plasmodium falciparum.

-

Total Synthesis: Developing a robust and scalable total synthesis to enable further biological investigation and the creation of novel analogs.

-

In Vivo Studies: Evaluating the efficacy and safety of Lipiferolide in preclinical animal models of cancer and malaria.

-

Spectroscopic Data Archiving: Publicly depositing the complete ¹H and ¹³C NMR spectral data to aid in the unambiguous identification of this compound by the research community.

The continued investigation of Lipiferolide holds the potential to yield new therapeutic leads for the treatment of cancer and infectious diseases.

References

-

PubChem. Lipiferolide. National Center for Biotechnology Information. [Link]

-

Moon MK, et al. Farnesyl protein transferase and tumor cell growth inhibitory activities of lipiferolide isolated from Liriodendron tulipifera. Arch Pharm Res. 2007 Mar;30(3):299-302. [Link]

-

BioAssay Systems. Farnesyltransferase Activity Assay Kit. [Link]

-

An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. PMC. [Link]

-

Graziose R, et al. Antiplasmodial activity of aporphine alkaloids and sesquiterpene lactones from Liriodendron tulipifera L. J Ethnopharmacol. 2011 Jan 7;133(1):26-30. [Link]

Sources

- 1. Farnesyl protein transferase and tumor cell growth inhibitory activities of lipiferolide isolated from Liriodendron tulipifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipiferolide | C17H22O5 | CID 5281478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Purification of Sesquiterpene Lactones

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

Sesquiterpene lactones (STLs) represent a vast and structurally diverse class of natural products renowned for their wide spectrum of biological activities, including potent anti-inflammatory and anticancer properties. The therapeutic potential of these compounds has driven significant interest in their isolation and characterization. However, their purification presents considerable challenges due to high structural similarity among analogues and isomers, potential instability, and often weak UV chromophores. This application guide provides a comprehensive framework for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative-scale purification of sesquiterpene lactones. We will explore foundational principles, from chromatographic mode selection to advanced detection strategies, and provide detailed, field-proven protocols. This note is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of STL purification, ensuring the acquisition of highly pure compounds for downstream applications.

Introduction

Sesquiterpene lactones (STLs) are a subgroup of terpenoids characterized by a 15-carbon backbone arranged into a variety of cyclic structures and featuring a defining γ-lactone ring. Primarily found in plants of the Asteraceae family, thousands of STLs have been identified, each with a unique structural fingerprint that dictates its biological function.[1] The purification of these compounds is a critical prerequisite for accurate structural elucidation, in-depth pharmacological evaluation, and the development of quality control standards for herbal medicines and related products.

The path to isolating pure STLs is frequently complicated by several intrinsic factors:

-

Structural Complexity and Isomerism: Crude plant extracts often contain a multitude of STLs with minor structural variations (e.g., positional isomers, stereoisomers), leading to co-elution and difficult separations.[2][3]

-

Compound Instability: The lactone ring and other functional groups can be susceptible to degradation under harsh pH, temperature, or light conditions.[2] Furthermore, powdered herbal material can show significant loss of STLs over time, necessitating careful handling and storage.[4]

-

Poor UV Absorbance: Many STLs lack strong UV-absorbing chromophores, making their detection by standard UV-Vis detectors challenging, especially at low concentrations.[5][6] This often requires detection at low wavelengths (210-225 nm) or the use of alternative detection technologies.[7][8]

This guide addresses these challenges by presenting a systematic approach to HPLC purification, from initial strategy to final purity assessment.

Part 1: Foundational Principles & Purification Strategy

A successful purification strategy is built on a solid understanding of chromatographic principles and a logical, multi-step workflow.

Choosing the Right Chromatographic Mode

Reversed-Phase HPLC (RP-HPLC): The Workhorse RP-HPLC is the most widely used technique for the separation of STLs due to its versatility, high efficiency, and excellent reproducibility.[9]

-

Mechanism: Separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase. More polar compounds elute earlier, while more non-polar compounds are retained longer.

-

Common Stationary Phases: C18 (octadecylsilane) columns are the standard choice, offering robust retention for a wide range of STLs.[7][10]

-

Typical Mobile Phases: Gradients of water and an organic modifier (acetonitrile or methanol) are employed. Acetonitrile is often preferred for its lower viscosity and superior resolution for many STL separations.[9] To improve peak shape and suppress tailing caused by interactions with residual silanols on the silica backbone, a small amount of acid (e.g., 0.1-0.2% formic or acetic acid) is commonly added to the aqueous mobile phase.[2][9]

Normal-Phase HPLC (NP-HPLC): A Complementary Tool While less common, NP-HPLC can be invaluable for separating isomers that are difficult to resolve by reversed-phase.

-

Mechanism: Separation is based on polar interactions (e.g., hydrogen bonding, dipole-dipole) with a polar stationary phase. Non-polar compounds elute first.

-

Common Stationary Phases: Cyano (CN) or silica-based columns are frequently used.[11]

-

Typical Mobile Phases: Non-polar solvents such as hexane or chloroform are mixed with more polar modifiers like ethyl acetate or methanol.[2]

Detection Strategies for Sesquiterpene Lactones

The choice of detector is critical for both analytical method development and preparative fraction collection.

-

UV-Vis / Photodiode Array (PDA) Detection: This is the most common detection method. A PDA detector is advantageous as it provides spectral data, which can help in assessing peak purity and identifying compounds with characteristic UV spectra.[12] However, due to the weak chromophores in many STLs, detection is often performed at low wavelengths (e.g., 210 nm) where sensitivity is higher but selectivity is lower.[7][10]

-

Evaporative Light Scattering Detection (ELSD): ELSD is a powerful "universal" detector that is independent of the analyte's optical properties.[5][6] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[6] This makes it ideal for quantifying STLs that lack a UV chromophore and is fully compatible with gradient elution.[5][13]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides unparalleled sensitivity and specificity. It offers molecular weight information and fragmentation patterns that are crucial for tentative identification of known compounds and characterization of novel ones.[9][14] For quantitative analysis, techniques like UPLC-QQQ-MS provide exceptional precision and accuracy.[14]

A Multi-Step Purification Workflow

Isolating a target STL from a complex crude extract is rarely achieved in a single step. A systematic, multi-stage approach is essential for success.

Caption: General workflow for the purification of sesquiterpene lactones.

Part 2: Detailed Protocols

The following protocols provide a practical starting point for the purification of STLs. Optimization will be necessary based on the specific plant material and target compounds.

Protocol 1: Sample Preparation and Preliminary Fractionation

This protocol describes a general method for extracting and enriching STLs from dried plant material.

Objective: To prepare an STL-enriched fraction suitable for HPLC analysis.

Materials:

-

Dried, powdered plant material (e.g., leaves, flowers).

-

HPLC-grade Methanol (MeOH).

-

HPLC-grade Ethyl Acetate (EtOAc) and Hexane.

-

Deionized Water.

-

Silica gel 60 (for column chromatography).[15]

-

Rotary evaporator.

Procedure:

-

Extraction: Macerate or sonicate 50 g of powdered plant material with 500 mL of 100% MeOH for 1 hour.[4] Filter the extract and repeat the extraction process twice more on the plant residue.

-

Solvent Evaporation: Combine the MeOH extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.[2]

-

Liquid-Liquid Extraction (LLE): Resuspend the dried extract in 200 mL of water and transfer to a separatory funnel. Partition the aqueous suspension sequentially with hexane (3 x 200 mL) to remove non-polar constituents like fats and sterols, followed by ethyl acetate (3 x 200 mL).

-

Enrichment: Combine the ethyl acetate fractions, which will contain the majority of the moderately polar STLs. Dry the EtOAc fraction over anhydrous sodium sulfate, filter, and evaporate to dryness. This yields the STL-enriched fraction.

-

(Optional) Silica Gel Column Chromatography: For highly complex extracts, further fractionation on a silica gel column using a hexane-EtOAc gradient can significantly simplify the mixture before HPLC.[2][15]

Protocol 2: Analytical RP-HPLC Method Development

Objective: To develop a robust analytical method for separating the STLs in the enriched fraction.

Rationale: A well-resolved analytical chromatogram is the foundation for successful preparative scale-up. The goal is to achieve baseline separation of the target compound(s) from impurities.

Table 1: Recommended Starting Conditions for Analytical HPLC

| Parameter | Recommended Setting | Rationale & Comments |

| Column | C18, 250 x 4.6 mm, 5 µm | A standard, versatile column for STL separation.[10] |

| Mobile Phase A | Water + 0.2% Acetic Acid | Acetic acid improves peak shape and is MS-compatible.[7][9] |

| Mobile Phase B | Acetonitrile | Often provides better resolution than methanol.[9] |

| Gradient | 5% to 95% B over 40 min | A broad scouting gradient to visualize all components. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[7][10] |

| Column Temp. | 30 °C | Provides stable and reproducible retention times.[1] |

| Injection Vol. | 10 µL | A typical volume to avoid column overload. |

| Detection | PDA/DAD at 210 nm | Maximizes sensitivity for STLs with weak chromophores.[7][10] |

Procedure:

-

Prepare a sample of the STL-enriched fraction at ~2 mg/mL in methanol. Filter through a 0.45 µm syringe filter before injection.

-

Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Inject the sample and run the scouting gradient.

-

Optimization: Based on the results, adjust the gradient slope to improve resolution around the target peaks. For example, if the target elutes at 20 minutes, flatten the gradient in the 15-25 minute range. Isocratic methods can also be developed for simpler mixtures.[10]

Protocol 3: Preparative RP-HPLC Purification

Objective: To scale up the optimized analytical method to isolate milligram quantities of the target STL.

Rationale: Scaling up involves increasing the column dimensions and flow rate while adjusting the gradient to maintain separation. The goal is to maximize throughput without sacrificing purity.

Table 2: Example of Analytical to Preparative Scale-Up

| Parameter | Analytical Method | Preparative Method |

| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |

| Flow Rate | 1.0 mL/min | 21 mL/min |

| Injection Vol. | 10 µL (~0.02 mg) | 500 µL - 2 mL (~50 mg) |

| Gradient Time | 40 min | 40 min (gradient slope is maintained) |

Procedure:

-

Determine Loading Capacity: Perform a loading study by injecting increasing amounts of the sample onto the preparative column until resolution begins to degrade. This determines the maximum amount that can be purified per run.

-

System Setup: Install the preparative column and equilibrate the system at the higher flow rate.

-

Purification Run: Dissolve the enriched fraction in a minimal amount of solvent (e.g., methanol or DMSO) and inject the maximum determined load.

-

Fraction Collection: Collect fractions based on time or UV threshold as the target peak elutes. Collect the peak in multiple small fractions rather than one large one to better isolate the purest portions.

-

Purity Analysis: Analyze small aliquots of each collected fraction using the analytical HPLC method (Protocol 2) to determine which fractions meet the desired purity level. Pool the pure fractions.

Protocol 4: Post-Purification Processing

Objective: To recover the purified STL in a solid, solvent-free form.

Procedure:

-

Combine the fractions confirmed to be pure.

-

Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified compound as a powder. This is preferable to heating to prevent degradation.

-

Store the final compound at low temperature (e.g., -20°C), protected from light.[2]

Part 3: Troubleshooting & Advanced Topics

Troubleshooting Common HPLC Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Resolution / Co-elution | Inappropriate mobile phase or column; Gradient is too steep. | Optimize the gradient (make it shallower). Try methanol instead of acetonitrile (or vice-versa). Test a different stationary phase (e.g., Phenyl-Hexyl, Cyano).[2] |

| Peak Tailing | Secondary interactions with silica; Column overload. | Add 0.1-0.2% formic or acetic acid to the mobile phase.[2][9] Dilute the sample and inject a smaller volume. |

| Compound Degradation | pH, temperature, or light sensitivity. | Ensure the mobile phase is neutral or slightly acidic. Avoid high temperatures during solvent evaporation. Use amber vials to protect samples from light.[2] |

| Low Detector Response (UV) | Compound lacks a strong chromophore. | Detect at a lower wavelength (210-225 nm). Use a more universal detector like ELSD or MS.[1][5] |

Advanced Topic: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid (most commonly CO₂) as the primary mobile phase.[16][17] It is rapidly gaining traction as a "green" and highly efficient alternative to both normal and reversed-phase HPLC for purification.[18]

Advantages of SFC for STL Purification:

-

High Speed: The low viscosity of the supercritical CO₂ mobile phase allows for much higher flow rates and faster separations, often 3-4 times faster than HPLC.[16][18]

-

Reduced Solvent Consumption: SFC replaces the bulk of the organic solvent used in HPLC with environmentally benign CO₂.[18]

-

Orthogonal Selectivity: SFC often provides different elution patterns compared to RP-HPLC, making it an excellent secondary technique for purifying compounds that are difficult to resolve otherwise.

-

Faster Sample Recovery: The CO₂ mobile phase vaporizes upon depressurization, making it much faster to evaporate the small amount of organic co-solvent and recover the purified compound.[18]

SFC is particularly well-suited for the separation of chiral and achiral isomers and is a valuable tool in the modern natural product chemist's arsenal.[17][18]

Conclusion

The successful purification of sesquiterpene lactones via HPLC is an achievable goal that hinges on a systematic and informed approach. By understanding the unique chemical properties of STLs and the principles of liquid chromatography, researchers can overcome the inherent challenges of their isolation. This guide provides a robust framework, from initial extraction to final purity analysis, emphasizing the importance of methodical development, careful selection of chromatographic conditions and detectors, and strategic troubleshooting. The implementation of these protocols will enable the consistent isolation of high-purity STLs, thereby accelerating research into their fascinating biological activities and potential therapeutic applications.

References

-

Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A. Available at: [Link]

-

Wang, T., et al. (2019). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods. Available at: [Link]

-

Ding, Y., et al. (2010). HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Ganzera, M., et al. (2017). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta Medica. Available at: [Link]

-

Wang, T., et al. (2019). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods. DOI:10.1039/C9AY00118B. Available at: [Link]

-

Zhang, Z., et al. (2012). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules. Available at: [Link]

-

Mollica, A., et al. (2021). Liquid-Liquid Chromatography Separation of Guaiane-Type Sesquiterpene Lactones from Ferula penninervis Regel & Schmalh. and Evaluation of Their In Vitro Cytotoxic and Melanin Inhibitory Potential. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Evaporative light scattering detector. Available at: [Link]

-

ResearchGate. (2016). Validation of analytical procedures using HPLC‐ELSD to determine six sesquiterpene lactones in Eremanthus species. Request PDF. Available at: [Link]

-

Sa, F. S., et al. (2016). Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species. Phytochemical Analysis. Available at: [Link]

-

Schwaiger, S., et al. (2019). Sesquiterpene Lactones from Artemisia argyi: Absolute Configuration and Immunosuppressant Activity. Journal of Natural Products. Available at: [Link]

-

Scribd. (n.d.). HPLC Sesquiterpen Lacton PDF. Available at: [Link]

-

Axcend. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

-

Fierascu, R. C., et al. (2019). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Molecules. Available at: [Link]

-

KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). Available at: [Link]

-

Liu, M., et al. (2019). Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. Available at: [Link]

-

Tofe, C. P., et al. (2018). LC-MS validated method for quantification of rosmarinic acid and sesquiterpene lactones in Hedyosmum brasiliense. Journal of Chromatographic Science. Available at: [Link]

-

Sessa, R. A., et al. (2000). Metabolite Profiling of Sesquiterpene Lactones from Lactuca Species. Journal of Biological Chemistry. Available at: [Link]

-

Shi, Y. P., et al. (2012). Supercritical fluid extraction assisted isolation of sesquiterpene lactones with antiproliferative effects from Centipeda minima. Fitoterapia. Available at: [Link]

-

ResearchGate. (2017). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. PDF. Available at: [Link]

-

Frey, U., et al. (2004). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. CHIMIA. Available at: [Link]

-

Zhang, T., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. Available at: [Link]

-

Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]

-

Hanbon. (n.d.). Supercritical Fluid Chromatography Equipment, Sfc Purification System. Available at: [Link]

-

ResearchGate. (n.d.). HPLC-PDA chromatogram of purified and isolated sesquiterpene lactone... Scientific Diagram. Available at: [Link]

-

MSI Publishers. (2025). Extraction, Isolation and Characterization of sesquiterpene lactone (1α,4α-dihydroxyguaia-2,10(14),11(13). Available at: [Link]

-

ResearchGate. (2005). Quantitative HPLC analysis of sesquiterpene lactones and determination of chemotypes in Eremanthus seidelii MacLeish & Schumacher (Asteraceae). PDF. Available at: [Link]

-

De Nardi, A., et al. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules. Available at: [Link]

Sources

- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Liquid-Liquid Chromatography Separation of Guaiane-Type Sesquiterpene Lactones from Ferula penninervis Regel & Schmalh. and Evaluation of Their In Vitro Cytotoxic and Melanin Inhibitory Potential [mdpi.com]

- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 6. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]

- 14. Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. msipublishers.com [msipublishers.com]

- 16. mdpi.com [mdpi.com]

- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

- 18. chromatographytoday.com [chromatographytoday.com]

Application Note: Solvent Systems for Lipiferolide Extraction (Methanol/Chloroform)

[1][2]

Source Matrix:12Executive Summary

This application note details the optimized extraction and isolation protocol for Lipiferolide , a bioactive sesquiterpene lactone found in Liriodendron tulipifera.[1] While modern chromatographic techniques vary, the Methanol (MeOH) / Chloroform (CHCl

Chemical Basis of Extraction

Lipiferolide is a germacranolide sesquiterpene lactone.[1] Its extraction is governed by two competing chemical needs:

-

Matrix Penetration: The compound is sequestered within the lignocellulosic matrix of the leaf, requiring a small, polar solvent (Methanol) for efficient mass transfer.[1]

-

Selectivity: Lipiferolide is lipophilic (

) but contains polar moieties (hydroxyl/acetyl groups).[1] Chloroform provides the ideal polarity window to solubilize the lactone while rejecting highly polar co-extractives (tannins, glycosides) and highly non-polar waxes.[1]

Table 1: Physicochemical Properties of the Solvent System

| Solvent | Polarity Index ( | Boiling Point ( | Function in Protocol | Target Impurity Removal |

| Methanol (MeOH) | 5.1 | 64.7 | Primary extraction; Cell wall penetration | N/A (Extracts "Total Metabolome") |

| Chloroform (CHCl | 4.1 | 61.2 | Liquid-Liquid Partitioning (LLE) | Rejects sugars, tannins, salts |

| Water (H | 10.2 | 100.0 | Phase separation medium | Retains polar primary metabolites |

Experimental Workflow (Diagram)

The following flowchart illustrates the critical fractionation steps, highlighting the transition from the crude methanolic phase to the refined chloroform fraction.

Caption: Figure 1.[1][3] Bioassay-guided fractionation workflow for isolating Lipiferolide using the MeOH/CHCl3 phase switching technique.

Detailed Methodology

Phase 1: Primary Extraction (The Methanol Soak)

Objective: Exhaustive extraction of secondary metabolites.[1]

-

Preparation: Dry L. tulipifera leaves (collected in July-August for peak lactone content) in the shade to prevent UV degradation. Grind to a fine powder.

-

Maceration: Suspend 1 kg of plant powder in 5 L of Methanol (MeOH).

-

Conditions: Agitate at room temperature (

C) for 24 hours. -

Filtration: Filter the supernatant through Whatman No. 1 paper. Repeat extraction 2x with fresh MeOH.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at

C to yield a dark green, viscous "Crude Methanol Extract."

Phase 2: Liquid-Liquid Partitioning (The Specificity Step)

Objective: Isolate the lactone fraction from the crude gum using the immiscibility of CHCl

-

Resuspension: Suspend the Crude Methanol Extract in 500 mL of distilled water.

-

Tip: If the gum is stubborn, dissolve it in a minimal amount of MeOH (50 mL) first, then dilute with water to reach a 10% MeOH/H

O ratio.[1]

-

-

Partitioning: Transfer to a separatory funnel. Add 500 mL of Chloroform (CHCl

).[1] Shake vigorously for 5 minutes; vent frequently. -

Separation: Allow phases to settle (approx. 30-60 mins).

-

Refinement: Repeat the CHCl

wash on the aqueous layer two more times. Combine all CHCl -

Drying: Pass the combined CHCl

fraction through a bed of anhydrous Sodium Sulfate (

Phase 3: Chromatographic Isolation

Objective: Separate Lipiferolide from co-extracted chlorophyll and structurally similar lactones (e.g., epitulipinolide).[1]

-

Stationary Phase: Silica Gel 60 (0.063-0.200 mm).[1]

-

Mobile Phase: Use a gradient system starting with 100% CHCl

, gradually increasing polarity with MeOH.-

Gradient: CHCl

:MeOH (100:0

-

-

Elution: Lipiferolide typically elutes in the semi-polar fractions (approx. 2-5% MeOH in CHCl

).[1] -

Validation: Monitor fractions via TLC (see Section 5).

Quality Control & Visualization

Since Lipiferolide is not UV-active enough for simple visual detection, chemical derivatization on Thin Layer Chromatography (TLC) plates is required.[1]

-

TLC Plate: Silica gel 60 F

.[1] -

Mobile Phase: CHCl

:MeOH (95:5). -

Detection Reagent: Vanillin-Sulfuric Acid.[1]

-

Preparation: Dissolve 1g vanillin in 100mL ethanol; add 10mL conc. H

SO -

Procedure: Spray plate and heat at

C for 2-5 minutes.

-

-